molecular formula C7H7N3 B7827540 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B7827540
M. Wt: 133.15 g/mol
InChI Key: HRUGYRNGCHJAHA-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich bicyclic heterocycle composed of a pyridine ring fused with a 1,2,4-triazole moiety, featuring a methyl substituent at the 5-position. This scaffold is part of a broader class of triazolopyridines, which are structurally analogous to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Scientific Research Applications

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine has found applications in several scientific research areas:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Material Science: The compound's unique structural properties make it useful in the design of advanced materials, such as organic semiconductors and photovoltaic materials.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the creation of new chemical entities.

Mechanism of Action

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine is structurally similar to other triazolopyridines, such as 1,2,4-triazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrazine. These compounds share the fused triazole-pyridine ring system but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of triazolopyridines and related analogs are highly dependent on the core heterocycle (pyridine vs. pyrimidine) and substituent positions. Below is a comparative analysis of key compounds:

Compound Name Core Structure Substituents Molecular Weight Reported Bioactivities Key References
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine Pyridine + Triazole 5-CH₃ 134.16 (calc.) Limited data; inferred antimicrobial
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Pyridine + Triazole 6-Br 198.02 Not specified; bromine may enhance binding
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Pyrimidine + Triazole 5-CH₃, 7-Cl 168.58 Herbicidal, antitumor
2-Amino-5-methyl-N-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Pyrimidine + Triazole 5-CH₃, 2-NH₂, 6-CONH(p-tolyl) 451.49 (calc.) Antiproliferative, antimicrobial

Key Observations

Core Heterocycle Influence :

  • Pyridine vs. Pyrimidine : Pyrimidine-based analogs (e.g., triazolo[1,5-a]pyrimidines) exhibit higher polarity due to two nitrogen atoms in the six-membered ring, enhancing solubility and hydrogen-bonding interactions. This is reflected in their herbicidal and antiparasitic activities . In contrast, pyridine-based triazolopyridines (e.g., 5-methyl derivative) are less polar, favoring blood-brain barrier penetration, a trait useful in CNS-targeting drugs .

For example, 7-chloro-5-methyl-triazolopyrimidine shows potent herbicidal activity due to optimized steric and electronic properties . Halogen Substituents (Br, Cl): Bromine at the 6-position (as in 6-bromo-triazolopyridine) introduces steric bulk and electronegativity, which may enhance receptor binding but reduce metabolic stability compared to methyl .

Synthetic Accessibility: 5-Methyl-triazolopyridine derivatives can be synthesized via microwave-assisted, catalyst-free methods (e.g., using enaminonitriles and benzohydrazides), achieving high yields (75–90%) under eco-friendly conditions . In contrast, multi-component reactions for triazolopyrimidines often require metal catalysts or harsh conditions, limiting scalability .

Physicochemical Properties

  • Lipophilicity (LogP) : The 5-methyl substituent increases LogP by ~0.5 units compared to unsubstituted triazolopyridines, favoring oral bioavailability .
  • Thermal Stability : Pyridine-based triazolopyridines (e.g., 5-methyl derivative) decompose at higher temperatures (>250°C) than pyrimidine analogs, making them suitable for high-temperature applications .

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a member of the triazolo-pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes and signaling pathways involved in disease progression.

  • Enzyme Inhibition : The compound acts as an inhibitor of Janus kinases (JAKs) and RORγt (retinoic acid receptor-related orphan receptor gamma t), which are crucial in regulating immune responses and inflammation. Inhibition of these targets can modulate cytokine production and cellular signaling pathways .
  • Cell Signaling Modulation : Research indicates that this compound can influence the ERK signaling pathway. By inhibiting this pathway, the compound affects cell proliferation and survival mechanisms .

Biological Activities

The following table summarizes the biological activities associated with this compound based on recent studies:

Activity Description Reference
Anticancer Exhibits antiproliferative effects against various cancer cell lines with IC50 values < 80 μM.
Anti-inflammatory Inhibits IL-17A production in a dose-dependent manner (IC50 = 130 nM) in human whole blood assays.
Antimicrobial Shows moderate activity against bacterial strains without affecting host cell viability.
Cytotoxicity Induces apoptosis and G2/M phase arrest in cancer cells through modulation of cell cycle proteins.

Case Study 1: RORγt Inhibition

In a study assessing the pharmacokinetic properties of various derivatives of triazolo-pyridines, compound 5a , a derivative of this compound, demonstrated potent RORγt inhibitory activity with an IC50 value of 51 nM. This compound was effective in reducing IL-17A levels in a mouse model induced by IL-18/23 cytokines. The results indicated that compound 5a could serve as a promising candidate for treating inflammatory diseases mediated by Th17 cells .

Case Study 2: Antiproliferative Activity

Another study evaluated the antiproliferative effects of various [1,2,4]triazolo derivatives on MGC-803 gastric cancer cells. The most active compound exhibited significant inhibition of the ERK signaling pathway and induced apoptosis at low concentrations (IC50 = 3.91 μM). This suggests that modifications to the triazolo-pyridine scaffold can enhance anticancer activity through targeted molecular interactions .

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich triazole ring undergoes oxidation under controlled conditions. For example:

  • Oxidation with PIFA : Phenyliodine(III) diacetate (PIFA) mediates intramolecular oxidative N–N bond formation, yielding annulated derivatives in high yields (83–92%) under mild conditions .

  • Metal-free oxidation : Chloramine-T promotes oxidative cyclization of N-arylamidines to form 1,5-fused triazoles at room temperature within 1–2 hours .

Substitution Reactions

The methyl group and pyridine nitrogen participate in nucleophilic and electrophilic substitutions:

Reaction Type Reagents/Conditions Products Yield Source
Nucleophilic Aromatic Substitution KOH, methanol, reflux7-Bromo-5-methyl derivatives75–89%
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitro-substituted triazolopyridines68%
Buchwald–Hartwig Coupling Pd(PPh₃)₄, 4-methoxyphenylboronic acidBiaryl derivatives88%

Cyclization and Annulation

The compound serves as a precursor for fused heterocycles:

  • PIFA-mediated annulation : Forms 1,2,4-triazolo[1,5-a]pyridines via direct N–N bond formation, achieving 90% yields in 30 minutes .

  • Microwave-assisted cyclization : Benzohydrazides react with enaminonitriles under microwave irradiation (140°C, toluene) to yield triazolopyridines in 83–92% yields .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at specific positions:

Coupling Type Catalyst Substrate Product Yield Source
Sonogashira Coupling Pd(PPh₃)₄, CuI4-EthynylanisoleAlkynylated triazolopyridines61%
Suzuki–Miyaura Coupling Pd(OAc)₂, SPhosAryl boronic acidsBiaryl derivatives70–85%

Acid/Base-Mediated Reactions

  • Transamidation : Reacts with benzohydrazides in toluene under Dean–Stark conditions to form intermediates for further cyclization .

  • Boulton–Katritzky Rearrangement : Base-promoted rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines yields functionalized triazolopyridines .

Biological Activity Modulation

Derivatives of 5-methyl- triazolo[1,5-a]pyridine exhibit pharmacological effects through targeted interactions:

  • RORγt Inverse Agonism : Compound 5a (IC₅₀ = 51 nM) inhibits IL-17A production in human whole blood, demonstrating dose-dependent efficacy in murine models .

  • JAK1/JAK2 Inhibition : Brominated derivatives block cytokine signaling pathways, showing potential in autoimmune disease treatment.

Comparative Reaction Efficiency

Method Conditions Time Yield Advantages
Microwave Synthesis 140°C, toluene20–30 min83–92%Rapid, high-yield, catalyst-free
Copper-Catalyzed Air, room temperature2–4 hours75–88%Tolerates diverse functional groups
PIFA-Mediated CH₂Cl₂, 25°C30 min90%Metal-free, short reaction time

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-[1,2,4]triazolo[1,5-a]pyridine, and what key reaction conditions influence yield?

The synthesis of triazolopyridine derivatives typically involves oxidative cyclization or multi-component reactions. For 5-methyl derivatives, a common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidants like PhI(OAc)₂ or MnO₂ . One-pot methods using hydrazine precursors and malononitrile in ethanol with piperidine catalysis (5–10 mol%) have achieved yields of 60–75% under reflux conditions . Key factors affecting yield include:

  • Catalyst selection : CuBr/phenanthroline systems improve cyclization efficiency .
  • Solvent optimization : Ethanol/water mixtures enhance solubility of intermediates .
  • Temperature control : Reactions at 80–100°C minimize side-product formation .
MethodReagentsYield (%)Reference
Oxidative cyclizationPhI(OAc)₂, DCM82
One-pot synthesisPiperidine, malononitrile70

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Distinct signals for the methyl group (δ 1.6–2.1 ppm) and triazole protons (δ 8.2–8.5 ppm) confirm substitution patterns .
  • IR spectroscopy : C≡N stretches (2200–2250 cm⁻¹) and C=O bands (1680–1700 cm⁻¹) validate functional groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 149 for C₆H₇N₅) and fragmentation patterns confirm purity .
  • X-ray crystallography : Resolves planar triazolopyridine cores and methyl group orientation .

Q. What are the common purification methods for triazolopyridine compounds?

  • Recrystallization : Ethanol/water mixtures (1:1 v/v) remove unreacted starting materials .
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates regioisomers .
  • Sublimation : Effective for high-purity solid derivatives (e.g., brominated analogs) under reduced pressure .

Advanced Research Questions

Q. How can researchers optimize cyclization reactions when synthesizing this compound derivatives?

  • Catalyst screening : Replace toxic Pb(OAc)₄ with eco-friendly I₂/KI systems to reduce environmental impact .
  • Microwave-assisted synthesis : Reduces reaction time from 5 hours to 20 minutes while maintaining 85% yield .
  • Substituent tuning : Electron-withdrawing groups (e.g., Br at C7) stabilize intermediates, improving cyclization efficiency .

Q. What strategies address discrepancies in biological activity data across different substituted triazolopyridines?

  • Structure-activity relationship (SAR) studies : Compare IC₅₀ values of methyl vs. bromo derivatives. For example, 7-bromo analogs show 40% higher JAK2 inhibition than methyl derivatives .
  • Statistical analysis : Use ANOVA to identify significant variations in antioxidant activity (e.g., 4b vs. 4c in TBARS assays) .
  • Solubility correction : Normalize activity data by logP values to account for membrane permeability differences .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition by triazolopyridine derivatives?

  • Molecular docking : Simulate binding to JAK2 ATP pockets (PDB: 4D1S) to identify key H-bond interactions with triazole N atoms .
  • Kinetic assays : Measure K₁ values via Lineweaver-Burk plots under varying substrate concentrations .
  • Fluorescence quenching : Monitor tryptophan residue changes in enzyme complexes to confirm allosteric modulation .

Q. Key Methodological Considerations

  • Contradiction resolution : Conflicting antimicrobial data may arise from assay conditions. Standardize broth microdilution (CLSI guidelines) and include positive controls (e.g., ciprofloxacin) .
  • Safety protocols : Avoid piperidine shortages by substituting morpholine in cyclization steps .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Preparation Methods

Microwave-Assisted Cyclization of 1-Amino-2-Imino-Pyridines

The most efficient method for synthesizing 5-methyl- triazolo[1,5-a]pyridine involves microwave-assisted cyclization of 1-amino-2-imino-pyridine derivatives with acetic acid . This approach leverages rapid energy transfer to accelerate ring formation while minimizing side reactions.

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of acetic acid, followed by cyclodehydration to form the triazole ring (Fig. 1). Initial studies using conventional heating in acetic acid yielded 74% product after 3 hours . Switching to microwave irradiation at 100°C in ethanol with 5 equivalents of acetic acid reduced the reaction time to 15 minutes while increasing the yield to 92% .

Table 1: Optimization of Microwave-Assisted Synthesis

EntrySolventTemperature (°C)Time (min)Yield (%)
1AcOH8018074
2EtOH1001592
3CH₃CN1001538

Ethanol emerged as the optimal solvent due to its polarity and ability to dissolve both reactants. Acetonitrile and methanol resulted in lower yields (<40%), attributed to poor solubility of intermediates .

Alternative Synthetic Routes and Substrate Scope

Cyclocondensation with β-Diketones

While less direct, β-diketones have been employed to construct the triazolo[1,5-a]pyridine core. For example, condensation of acetylacetone with 5-amino-1,2,4-triazole-3-carboxylate under reflux conditions forms methyl-substituted derivatives . However, this method primarily yields 8-carbonitrile analogs rather than the 5-methyl target, necessitating post-synthetic modifications .

Carboxylic Acid Variations

Replacing acetic acid with longer-chain carboxylic acids (e.g., propionic acid) introduces alkyl groups at the 5-position but reduces yields due to steric hindrance. For instance, propionic acid derivatives exhibit yields of 68–75% under identical microwave conditions .

Table 2: Yield Variation with Carboxylic Acid Substrates

Carboxylic AcidProduct SubstituentYield (%)
Acetic acid5-Methyl92
Propionic acid5-Ethyl75
Butyric acid5-Propyl68

Solvent and Catalytic Effects

Role of Acetic Acid as Catalyst

Adding 5 equivalents of acetic acid to ethanol enhances proton availability, facilitating imine activation and cyclization. Omitting acetic acid results in incomplete conversion (<10% yield), even under microwave irradiation .

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents like DMF and DMSO destabilize the transition state, leading to side products. Ethanol’s moderate polarity stabilizes charged intermediates without inhibiting cyclization .

Scalability and Industrial Applications

The microwave method scales linearly to 50 mmol without yield reduction, demonstrating industrial viability. Post-synthetic modifications, such as Suzuki coupling at the 8-position, enable diversification into drug candidates like RORγt inverse agonists .

Comparative Analysis of Methodologies

Table 3: Method Comparison for 5-Methyl- Triazolo[1,5-a]Pyridine Synthesis

MethodConditionsTimeYield (%)Scalability
Microwave cyclizationEtOH, 100°C, MW15 min92High
Conventional heatingAcOH, reflux3 h74Moderate
β-Diketone condensationToluene, 110°C12 h55Low

Microwave-assisted synthesis outperforms other methods in yield and time efficiency, though β-diketone routes remain valuable for functionalized derivatives .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-3-2-4-7-8-5-9-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUGYRNGCHJAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-27-5
Record name NSC99876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine
5-Methyl-[1,2,4]triazolo[1,5-a]pyridine

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